molecular formula C15H30N2O2 B2496796 tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate CAS No. 710976-87-7

tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate

Cat. No.: B2496796
CAS No.: 710976-87-7
M. Wt: 270.417
InChI Key: PJNMRNNWNFOFKB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H30N2O2. It is a piperidine derivative that has found applications in various fields of scientific research and industry. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-(2,2-dimethylpropylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-14(2,3)11-16-12-7-9-17(10-8-12)13(18)19-15(4,5)6/h12,16H,7-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNMRNNWNFOFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with neopentylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques helps in achieving consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while reduction can produce reduced amine derivatives .

Scientific Research Applications

tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate is unique due to its neopentylamino group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Biological Activity

tert-Butyl 4-(neopentylamino)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and potential therapeutic uses, supported by relevant data tables and case studies.

  • Molecular Formula : C14_{14}H27_{27}N2_2O2_2
  • Molecular Weight : 255.37 g/mol
  • CAS Number : 147539-41-1

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit enzymes involved in metabolic pathways, such as malate dehydrogenases (MDH). Such inhibition can lead to reduced cellular respiration and energy production, which is particularly relevant in cancer therapy .
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to hypoxia-inducible factors (HIFs), which are crucial in tumor progression and response to low oxygen conditions. In studies, related compounds have shown a decrease in HIF-1α levels, leading to reduced expression of target genes involved in glucose metabolism and cell survival under hypoxic conditions .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : The lipophilic nature of the tert-butyl group enhances membrane permeability, facilitating absorption.
  • Distribution : The compound's distribution is influenced by its molecular weight and lipophilicity, allowing it to reach various tissues effectively.
  • Metabolism : Preliminary studies suggest that the compound undergoes hepatic metabolism, with potential pathways involving N-dealkylation and hydrolysis.
  • Excretion : Renal excretion is likely, with metabolites being eliminated primarily through urine.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

StudyActivity AssessedIC50_{50} Value (µM)Observations
MDH Inhibition3.33Moderate inhibition observed in lung cancer cells.
HIF-1α Suppression2.24Dose-dependent decrease in HIF-1α levels noted.
ATP ProductionN/AReduction in ATP levels correlating with MDH inhibition.

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Lung Cancer Treatment : A study demonstrated that compounds inhibiting MDH could reduce tumor growth in A549 lung cancer cells by impairing ATP synthesis and promoting apoptosis through HIF pathway modulation .
  • Neurological Disorders : Other derivatives have been investigated for their neuroprotective effects, suggesting that modifications to the piperidine structure can enhance efficacy against neurodegenerative diseases.

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